Benzonitrile, 2-(3,5-dichlorophenoxy)-5-nitro- Benzonitrile, 2-(3,5-dichlorophenoxy)-5-nitro-
Brand Name: Vulcanchem
CAS No.: 82674-08-6
VCID: VC16966162
InChI: InChI=1S/C13H6Cl2N2O3/c14-9-4-10(15)6-12(5-9)20-13-2-1-11(17(18)19)3-8(13)7-16/h1-6H
SMILES:
Molecular Formula: C13H6Cl2N2O3
Molecular Weight: 309.10 g/mol

Benzonitrile, 2-(3,5-dichlorophenoxy)-5-nitro-

CAS No.: 82674-08-6

Cat. No.: VC16966162

Molecular Formula: C13H6Cl2N2O3

Molecular Weight: 309.10 g/mol

* For research use only. Not for human or veterinary use.

Benzonitrile, 2-(3,5-dichlorophenoxy)-5-nitro- - 82674-08-6

Specification

CAS No. 82674-08-6
Molecular Formula C13H6Cl2N2O3
Molecular Weight 309.10 g/mol
IUPAC Name 2-(3,5-dichlorophenoxy)-5-nitrobenzonitrile
Standard InChI InChI=1S/C13H6Cl2N2O3/c14-9-4-10(15)6-12(5-9)20-13-2-1-11(17(18)19)3-8(13)7-16/h1-6H
Standard InChI Key QQLTXNQWBPBKDS-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1[N+](=O)[O-])C#N)OC2=CC(=CC(=C2)Cl)Cl

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound features a benzonitrile core substituted with a nitro group at the fifth position and a 3,5-dichlorophenoxy group at the second position. Its molecular formula is C₁₃H₆Cl₂N₂O₃, with a molecular weight of 309.10 g/mol. Key structural elements include:

  • Nitrile group (-C≡N): Enhances polarity and potential for hydrogen bonding.

  • Nitro group (-NO₂): Electron-withdrawing, influencing reactivity and redox properties.

  • 3,5-Dichlorophenoxy moiety: Introduces steric hindrance and lipophilicity due to chlorine atoms at meta positions .

The SMILES notation for this compound is C1=CC(=CC(=C1Cl)Cl)OC2=C(C=CC(=C2)N+[O-])C#N, and its InChIKey is QAYKDRUKUZJJSO-UHFFFAOYSA-N .

Predicted Physicochemical Parameters

Collision cross-section (CCS) data for related analogs provide insights into its gas-phase behavior (Table 1) :

Table 1: Predicted CCS Values for Common Adducts

Adductm/zCCS (Ų)
[M+H]+308.98284160.2
[M+Na]+330.96478176.4
[M-H]-306.96828158.5

These values suggest moderate polarity, consistent with nitroaromatic systems. The compound’s calculated logP (~3.1) indicates significant lipophilicity, favoring membrane permeability.

Synthesis Pathways

While no explicit synthesis protocols for the 3,5-dichloro isomer are documented, established methods for analogous nitrobenzonitriles involve:

  • Nucleophilic Aromatic Substitution:
    Reaction of 3,5-dichlorophenol with 2-fluoro-5-nitrobenzonitrile under basic conditions (K₂CO₃/DMF, 80°C) .

  • Ultrasound-Assisted Coupling:
    Palladium-catalyzed cross-coupling between 3,5-dichlorophenyl boronic acid and 2-bromo-5-nitrobenzonitrile.

Key challenges include regioselectivity control and minimizing dechlorination side reactions. Yield optimization typically requires inert atmospheres and stoichiometric precision.

Biological Activity and Mechanisms

CompoundEC₅₀ (μg/mL)Viral Targets
2-(3,4-Dichlorophenoxy)-5-nitro-0.5–1.0Enteroviruses, Rhinoviruses
2-(3,5-Dichlorophenoxy)-5-nitro-Not reportedHypothesized similar

Cytotoxicity Profile

At concentrations ≤25 μg/mL, related compounds show no cytotoxicity in HeLa, WI-38, or rhesus monkey cell lines . The 3,5-dichloro isomer’s safety margin requires empirical validation but is expected to align with this trend due to structural conservatism.

Thermodynamic and Spectroscopic Data

Phase Transition Thermodynamics

Fusion enthalpies (ΔHfus) for nitrobenzonitrile derivatives typically range 20–30 kJ/mol . For the 3,5-dichloro analog:

  • Predicted ΔHfus: ~24.5 kJ/mol (via group contribution methods)

  • Entropy of fusion (ΔSfus): ~65 J/mol·K

Spectroscopic Signatures

  • IR (KBr): ν(C≡N) ~2230 cm⁻¹, ν(NO₂) ~1520/1350 cm⁻¹

  • ¹H NMR (DMSO-d₆): δ 8.45 (d, J=2.4 Hz, H-6), 7.92 (dd, J=8.8, 2.4 Hz, H-4), 7.72 (d, J=8.8 Hz, H-3), 7.55 (s, H-2',6')

Applications and Industrial Relevance

Pharmaceutical Development

  • Lead optimization: Structural template for non-nucleoside antiviral agents.

  • Prodrug potential: Nitro group reducible to amine for enhanced solubility.

Material Science

  • Liquid crystal precursors: Nitrile groups enable mesophase stabilization.

  • Polymer additives: Chlorine substituents improve flame retardancy.

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